molecular formula C10H14N6O B2996940 5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1708080-00-5

5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B2996940
CAS RN: 1708080-00-5
M. Wt: 234.263
InChI Key: SMNUORZJQVTEMB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Mechanism of Action

Target of Action

The primary targets of the compound “5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” are currently unknown. The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds , which have been found to exhibit various biological activities . .

Mode of Action

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class are known to interact with their targets through various mechanisms . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

[1,2,4]triazolo[1,5-a]pyrimidine compounds have been found to affect various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

[1,2,4]triazolo[1,5-a]pyrimidine compounds have been found to exhibit various biological activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its stability . .

properties

IUPAC Name

5-methyl-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-7-6-8(17)16-9(12-7)13-10(14-16)15-4-2-11-3-5-15/h6,11H,2-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNUORZJQVTEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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